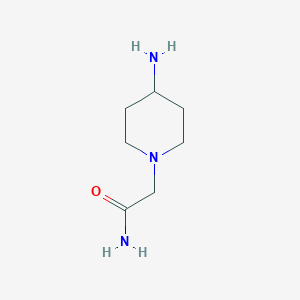

2-(4-Aminopiperidin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

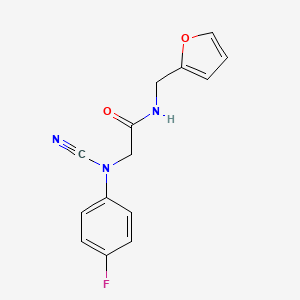

“2-(4-Aminopiperidin-1-yl)acetamide” is a chemical compound with the CAS Number: 882562-51-8 . Its linear formula is C7H15N3O . It has an average mass of 157.214 Da and a monoisotopic mass of 157.121506 Da .

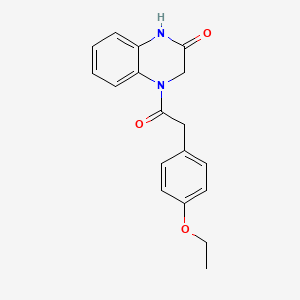

Molecular Structure Analysis

The InChI code for “2-(4-Aminopiperidin-1-yl)acetamide” is 1S/C7H15N3O/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11) . This indicates the presence of a piperidine ring, an amine group, and an acetamide group in the molecule.Physical And Chemical Properties Analysis

“2-(4-Aminopiperidin-1-yl)acetamide” should be stored at 4°C and protected from light .Applications De Recherche Scientifique

Pharmacology: Drug Design and Development

2-(4-Aminopiperidin-1-yl)acetamide is a piperidine derivative, which is a key structural motif in many pharmaceutical compounds. Piperidine derivatives are present in over twenty classes of pharmaceuticals, including antidepressants, antitubercular, antimicrobial, and antiviral drugs . The compound’s role in drug design is crucial due to its ability to act as a building block for the synthesis of biologically active molecules.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2-(4-Aminopiperidin-1-yl)acetamide can be used to study enzyme inhibition. Its structure allows it to interact with various enzymes, potentially inhibiting their activity. This is particularly useful in understanding disease mechanisms and developing targeted therapies .

Medicinal Chemistry: Antidepressant Synthesis

The compound has been implicated in the synthesis of antidepressant molecules. It can serve as a precursor or an intermediate in the catalytic synthesis of key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .

Chemical Synthesis: Multicomponent Reactions

2-(4-Aminopiperidin-1-yl)acetamide plays a role in multicomponent reactions (MCRs), which are valuable in organic synthesis for constructing complex molecules from simpler ones. Its reactivity can lead to the formation of various piperidine derivatives, which are important in drug discovery .

Drug Development: Kinase Inhibition

This compound is used in the development of kinase inhibitors, which are a class of drugs that can treat cancer by blocking certain enzyme activities. For instance, it has been used in the design of dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) .

Laboratory Research: Proteomics

In laboratory research, especially proteomics, 2-(4-Aminopiperidin-1-yl)acetamide can be utilized as a biochemical tool. It may be used in the preparation of samples or as a standard in analytical methods to understand protein function and interaction .

Safety and Hazards

Orientations Futures

Piperidine derivatives, including “2-(4-Aminopiperidin-1-yl)acetamide”, are important in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of these compounds.

Propriétés

IUPAC Name |

2-(4-aminopiperidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRVCVWALQWYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminopiperidin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)

![2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2766150.png)

![(3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone](/img/structure/B2766152.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766157.png)

![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2766165.png)